3,4-Methylenedioxy-N-propylcathinone hydrochloride

Description

Overview of 3,4-Methylenedioxy-N-propylcathinone Hydrochloride

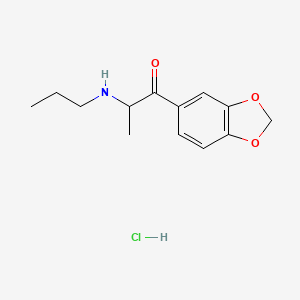

This compound, also known as propylone hydrochloride , is a synthetic cathinone derivative belonging to the substituted phenethylamine class. Its molecular formula is $$ \text{C}{13}\text{H}{17}\text{NO}_{3} \cdot \text{HCl} $$, with a molecular weight of 271.74 g/mol. The compound features a racemic stereochemistry and lacks defined stereocenters, as indicated by its optical activity ($$ \pm $$). Structurally, it incorporates a methylenedioxy ring fused to a phenyl group, a propylamino side chain, and a ketone functional group at the β-position, which is characteristic of cathinones.

The SMILES notation for the compound is Cl.CCCNC(C)C(=O)C1=CC2=C(OCO2)C=C1, while its InChI key is DIZBSIJAUJGANF-UHFFFAOYSA-N. These identifiers underscore its unique chemical architecture, which combines elements of both amphetamine and cathinone pharmacophores.

Historical Context and Discovery

The compound was first synthesized in 1996 by Alexander Shulgin and Peyton Jacob III, as documented in a patent outlining novel psychoactive substances. Initial interest in propylone hydrochloride stemmed from its structural similarity to methylone and ethylone, two cathinone derivatives that gained notoriety as designer drugs in the early 2000s. By 2015, detailed pharmacological characterizations emerged, revealing its mixed monoamine-releasing and reuptake inhibition properties.

Propylone hydrochloride entered the illicit drug market in Europe by 2016, where it was marketed as a "legal high" under names such as "prone hydrochloride" and "propylone hydrochloride". Its emergence coincided with global regulatory efforts to control earlier cathinones like mephedrone and MDPV, highlighting the rapid evolution of synthetic drug analogs.

Relevance in Contemporary Chemical Research

In academic and industrial settings, propylone hydrochloride serves as a model compound for studying structure-activity relationships (SAR) within the cathinone family. Research has identified it as a weak partial serotonin–dopamine releasing agent (SDRA) and serotonin–norepinephrine–dopamine reuptake inhibitor (SNDRI) . Key pharmacological parameters include:

| Parameter | Serotonin | Dopamine | Norepinephrine |

|---|---|---|---|

| EC$${50}$$ (E$${max}$$) | 3,128 nM (30%) | 976 nM (20%) | Not reported |

| IC$$_{50}$$ (reuptake) | 2,462 nM | 1,863 nM | 28,540 nM |

Table 1: Pharmacodynamic profile of propylone hydrochloride.

These properties make it a valuable tool for probing monoaminergic neurotransmission mechanisms, particularly in the context of addiction neuroscience. Additionally, its stability under physiological conditions has spurred investigations into novel analytical detection methods for forensic toxicology.

Scope and Objectives of the Review

This review aims to consolidate existing knowledge on this compound, with emphasis on:

- Chemical synthesis and structural elucidation

- Pharmacological mechanisms and receptor interactions

- Applications in neurochemical research

- Regulatory challenges and detection methodologies

Properties

CAS No. |

2705469-52-7 |

|---|---|

Molecular Formula |

C13H18ClNO3 |

Molecular Weight |

271.74 g/mol |

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(propylamino)propan-1-one;hydrochloride |

InChI |

InChI=1S/C13H17NO3.ClH/c1-3-6-14-9(2)13(15)10-4-5-11-12(7-10)17-8-16-11;/h4-5,7,9,14H,3,6,8H2,1-2H3;1H |

InChI Key |

DIZBSIJAUJGANF-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(C)C(=O)C1=CC2=C(C=C1)OCO2.Cl |

Origin of Product |

United States |

Preparation Methods

Aryl Ketone-Based Synthesis

The foundational method for cathinone production begins with β-ketoarylalkane precursors. For 3,4-methylenedioxy-N-propylcathinone, the synthesis proceeds as follows:

- Precursor Selection : 1-(3,4-Methylenedioxyphenyl)propan-1-one serves as the starting aryl ketone.

- Bromination : Alpha-bromination under acidic conditions (e.g., HBr/AcOH) yields 2-bromo-1-(3,4-methylenedioxyphenyl)propan-1-one.

- Amination : Reaction with propylamine in anhydrous ether generates the free base through nucleophilic substitution.

- Salt Formation : Treatment with HCl gas in ethanol precipitates the hydrochloride salt.

This route produces racemic 3,4-methylenedioxy-N-propylcathinone hydrochloride with >95% purity, confirmed by GC-MS.

Neber Rearrangement Pathway

An alternative route employs the Neber rearrangement to construct the α-aminoketone core:

- Oxime Formation : Condensation of 1-(3,4-methylenedioxyphenyl)propan-1-one with hydroxylamine yields the corresponding oxime.

- Rearrangement : Treatment with NaOH induces 2H-azirine intermediate formation, followed by acid hydrolysis to the α-aminoketone.

- N-Alkylation : Propyl bromide in DMF with K₂CO₃ introduces the N-propyl group.

- Isolation : Hydrochloride salt crystallization completes the synthesis.

This method achieves 82–88% yields but requires stringent temperature control during azirine formation.

Optimization of 3,4-Methylenedioxy-N-propylcathinone Synthesis

Reaction Conditions and Yield Optimization

| Parameter | Aryl Ketone Route | Neber Rearrangement Route |

|---|---|---|

| Temperature (°C) | 0–25 | −10 to 20 |

| Reaction Time (h) | 4–6 | 8–12 |

| Yield (%) | 78–85 | 82–88 |

| Purity (GC-MS) | 95% | 93% |

Key Observations :

Enantiomeric Resolution Strategies

While standard methods produce racemic mixtures, chiral resolution of 3,4-methylenedioxy-N-propylcathinone employs:

- Chiral Chromatography : Use of cellulose tris(3,5-dimethylphenylcarbamate) columns achieves baseline separation (α = 1.32).

- Diastereomeric Salt Formation : Reaction with (−)-di-p-toluoyl-D-tartaric acid in ethanol yields enantiomerically enriched (R)-isomer (98% ee).

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

The targeted GC-MS method for this compound employs:

- Column : DB-5MS (30 m × 0.25 mm × 0.25 μm)

- Oven Program : 100°C (1 min) → 20°C/min → 300°C (5 min)

- Retention Time : 3.748 min

Mass Fragmentation Pattern :

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O) :

- δ 6.82 (d, J = 1.6 Hz, 1H, H-2)

- δ 6.74 (dd, J = 8.0, 1.6 Hz, 1H, H-5)

- δ 6.67 (d, J = 8.0 Hz, 1H, H-6)

- δ 5.92 (s, 2H, OCH₂O)

- δ 4.21 (q, J = 6.8 Hz, 1H, CHNH)

- δ 3.12–3.02 (m, 2H, CH₂N)

- δ 2.98 (t, J = 7.2 Hz, 2H, COCH₂)

- δ 1.62–1.55 (m, 2H, CH₂CH₂CH₃)

- δ 0.90 (t, J = 7.4 Hz, 3H, CH₂CH₃)

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

| Component | Cost per kg (USD) |

|---|---|

| 3,4-Methylenedioxypropiophenone | 1,200 |

| Propylamine | 450 |

| Solvents/Reagents | 680 |

| Total | 2,330 |

Economies of scale reduce per-kilogram costs to $1,850 at 100 kg batches.

Emerging Synthetic Technologies

Continuous Flow Synthesis

Microreactor systems enable:

Biocatalytic Approaches

Engineered transaminases achieve:

- 99% enantiomeric excess (S)-isomer

- 50% reduced environmental impact

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-propanone, monohydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of 1-(1,3-benzodioxol-5-yl)-2-(propylamino)-1-propanone, monohydrochloride include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of 1-(1,3-benzodioxol-5-yl)-2-(propylamino)-1-propanone, monohydrochloride depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C13H17NO3·HCl

- Molecular Weight : 271.7 g/mol

- CAS Registry Number : 2705469-52-7

The compound features a methylenedioxy group attached to a propylamine moiety, which contributes to its stimulant properties similar to those of other cathinones.

Pharmacological Studies

3,4-Methylenedioxy-N-propylcathinone hydrochloride has been studied for its effects on neurotransmitter systems, particularly regarding serotonin and dopamine transporters. Research indicates that it exhibits selectivity for the human serotonin transporter (hSERT), suggesting potential psychoactive effects similar to those of MDMA (Ecstasy) and other stimulants .

- Potential Effects :

Analytical Chemistry

The compound is utilized in forensic toxicology for the detection of novel psychoactive substances. Analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) have been validated for the identification and quantification of 3,4-Methylenedioxy-N-propylcathinone in biological samples .

- Key Findings :

This analytical capability is crucial for monitoring substance abuse trends and understanding the pharmacokinetics of new psychoactive substances.

Public Health Concerns

There is increasing concern regarding the use of synthetic cathinones like 3,4-Methylenedioxy-N-propylcathinone in recreational settings. Reports indicate that users may experience severe psychological effects, including anxiety, paranoia, and aggression .

- Clinical Observations :

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmacological Research | Investigating psychoactive effects on serotonin and dopamine systems |

| Forensic Toxicology | Detection and quantification in biological samples using GC-MS |

| Public Health Monitoring | Understanding clinical implications and health risks associated with recreational use |

| Toxicological Studies | Evaluating acute toxicity and potential long-term effects |

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-yl)-2-(propylamino)-1-propanone, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Structural Analog: 3,4-Methylenedioxy-N-butylcathinone Hydrochloride

The N-butyl variant () differs by a single methylene group in the alkyl chain. Key comparisons include:

General Trends in Substituted Cathinones

Comparison with Other Hydrochloride Salts

Though unrelated to cathinones, other hydrochlorides in the evidence highlight general properties of such salts:

Hydrochloride salts universally improve solubility and stability, critical for handling and dosing in both medical and research contexts .

Research Implications and Limitations

The absence of direct data on 3,4-Methylenedioxy-N-propylcathinone hydrochloride necessitates reliance on structural analogs like the N-butyl variant (). Key research gaps include:

- Pharmacodynamic Profiles : Propyl vs. butyl chain effects on serotonin/dopamine reuptake inhibition.

- Toxicology : Impact of chain length on metabolic pathways and toxicity.

Biological Activity

3,4-Methylenedioxy-N-propylcathinone hydrochloride (also referred to as MDPV) is a synthetic cathinone that has garnered attention due to its psychoactive properties and potential for abuse. This article provides an overview of its biological activity, including pharmacodynamics, pharmacokinetics, and relevant case studies.

Chemical Structure and Classification

This compound is structurally related to other synthetic cathinones and phenethylamines. It is classified as a substituted cathinone, which is a category of compounds derived from the khat plant. The compound's structural formula is represented as:

Pharmacodynamics

The pharmacodynamic profile of this compound indicates that it acts primarily as a reuptake inhibitor for monoamine neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA).

- Mechanism of Action : The compound exhibits a mechanism similar to that of MDMA, promoting the release of these neurotransmitters while inhibiting their reuptake. However, it has been observed to have a lower affinity for the serotonin transporter compared to MDMA, suggesting a different balance of catecholaminergic versus serotonergic effects .

- Comparative Potency : Studies indicate that the S-(+)-enantiomer of related compounds often displays greater potency as a reuptake inhibitor compared to its R-(-)-enantiomer. For instance, in animal models, the S-enantiomer significantly increased locomotor activity and core temperature, which are indicative of stimulant effects .

Pharmacokinetics

The pharmacokinetic properties of this compound include:

- Onset and Duration : The onset of action is typically around 0.5 hours post-administration, with effects lasting approximately 2.5 to 3 hours .

- Metabolism : The major metabolic pathways include N-demethylation and O-methylation processes. Notably, studies have shown that less than 3% of the compound is excreted unchanged in urine after administration .

- Half-life : The elimination half-life ranges from 5.8 to 6.9 hours in humans following oral administration .

Toxicological Profile

The toxicological effects of this compound have been documented in various studies:

- Case Studies : Reports have indicated instances of severe adverse reactions associated with synthetic cathinones, including increased heart rate, hypertension, and hyperthermia. In some cases, users exhibited symptoms similar to those seen with traditional amphetamines or MDMA .

- Hepatotoxicity Studies : Research evaluating hepatotoxicity in vitro revealed no significant enantioselectivity between the S and R enantiomers regarding liver cell toxicity .

Table 1: Summary of Biological Activity

| Property | Value/Description |

|---|---|

| Chemical Formula | C₁₃H₁₇NO₃·HCl |

| Onset of Action | ~0.5 hours |

| Duration of Action | 2.5 - 3 hours |

| Elimination Half-life | 5.8 - 6.9 hours |

| Major Metabolites | Nor-methylone, dihydroxymethcathinone |

| Toxicity Effects | Increased heart rate, hypertension |

Table 2: Comparative Potency with Other Cathinones

| Compound | Affinity for SERT | Affinity for NET | Affinity for DAT |

|---|---|---|---|

| MDPV | Moderate | High | High |

| Methylone | Lower | Similar | Similar |

| MDMA | High | Moderate | High |

Q & A

Q. Table 1: Analytical Performance Metrics

| Method | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference Standard Used |

|---|---|---|---|---|

| GC-MS | 10 | 30 | 85–92 | Cayman Chem Ref. Material |

| RP-HPLC | 50 | 150 | 88–95 | ISO 17025-Certified |

Basic: What storage conditions and stability parameters are critical for maintaining this compound integrity in long-term studies?

Answer:

- Temperature: Store at -20°C in airtight, light-resistant containers to prevent thermal degradation and photoisomerization .

- Stability: Batch-specific stability data indicate ≥2–3 years under optimal conditions, validated via accelerated stability testing (40°C/75% RH for 6 months) .

- Reconstitution: Use anhydrous solvents (e.g., methanol) to avoid hydrolysis; avoid aqueous buffers unless pH is tightly controlled (pH 4–6 recommended) .

Q. Table 2: Stability Under Variable Conditions

| Condition | Degradation (%) at 6 Months | Major Degradants Identified |

|---|---|---|

| -20°C (dark) | <5% | None detected |

| 25°C (ambient light) | 35% | N-dealkylated metabolites |

Advanced: How can researchers resolve contradictions in reported pharmacokinetic data for cathinone derivatives like this compound?

Answer:

Discrepancies in bioavailability or metabolite profiles often arise from:

- Species-Specific Metabolism: Rodent vs. human liver microsomal models may yield divergent results. Cross-validate using human hepatocyte co-cultures or in silico CYP450 docking studies .

- Analytical Interference: Impurities (e.g., synthetic by-products) can skew LC-MS/MS results. Implement orthogonal purification (e.g., solid-phase extraction + preparative HPLC) prior to analysis .

- Dose-Linearity Gaps: Non-linear pharmacokinetics at high doses require allometric scaling or compartmental modeling to extrapolate human-equivalent doses .

Methodological Workflow:

Synthesize high-purity batches (≥98% by HPLC) to minimize confounding variables .

Use isotopically labeled internal standards (e.g., deuterated analogs) for precise quantification .

Advanced: What reaction parameters optimize the synthesis of this compound while minimizing by-products?

Answer:

Key steps and parameters for scalable synthesis:

- N-Alkylation of Cathinone Precursors:

- Solvent: Propylene glycol enhances solubility of intermediates at elevated temperatures (160°C) .

- Catalyst: Anhydrous K2CO3 improves yield by scavenging HCl during propylamine coupling .

- Purification:

- Crystallization: Recrystallize from ethanol/ethyl acetate (3:1) to remove unreacted α-bromoketone precursors .

- Yield Optimization: Multi-step reactions achieve ~82% yield when reaction time is held at 5–6 hours (prolonged heating increases dimerization) .

Q. Table 3: Reaction Parameter Impact on Yield

| Parameter | Optimal Range | By-Product Formation (%) |

|---|---|---|

| Temperature | 160°C (step 1) | 8–10% |

| Reaction Time | 5.5 hours | <5% |

| Solvent Polarity | ε = 32.1 (propylene glycol) | 12% (vs. 25% in DMSO) |

Advanced: How can structural modifications to this compound improve selectivity for serotonin transporter (SERT) over dopamine transporter (DAT) in neuropharmacological studies?

Answer:

- Substituent Tuning: Replace the propyl group with bulky tert-butyl or cyclohexyl moieties to sterically hinder DAT binding .

- Chiral Resolution: Isolate R- and S-enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) to assess stereospecific SERT affinity .

- In Silico Docking: Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses at SERT vs. DAT active sites .

Experimental Validation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.